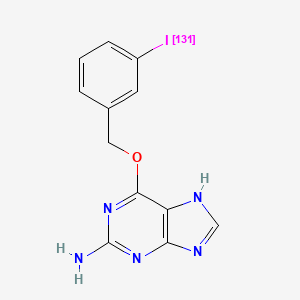

O(6)-(3-Iodobenzyl)guanine I-131

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

321195-50-0 |

|---|---|

Molecular Formula |

C12H10IN5O |

Molecular Weight |

371.15 g/mol |

IUPAC Name |

6-[(3-(131I)iodanylphenyl)methoxy]-7H-purin-2-amine |

InChI |

InChI=1S/C12H10IN5O/c13-8-3-1-2-7(4-8)5-19-11-9-10(16-6-15-9)17-12(14)18-11/h1-4,6H,5H2,(H3,14,15,16,17,18)/i13+4 |

InChI Key |

IRRAGWYGQHFFCC-IQTOPCCNSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[131I])COC2=NC(=NC3=C2NC=N3)N |

Canonical SMILES |

C1=CC(=CC(=C1)I)COC2=NC(=NC3=C2NC=N3)N |

Origin of Product |

United States |

Radioiodination Techniques for Iodine 131 Labeling

Single-Step Radioiododestannylation Methods

A significant advancement in the synthesis of [¹³¹I]IBG involves a single-step radioiododestannylation reaction. nih.gov This method utilizes a precursor molecule, O(6)-3-(trimethylstannyl)benzylguanine, which undergoes a reaction to replace the trimethylstannyl group with Iodine-131. nih.gov This direct labeling approach has been shown to produce [¹³¹I]IBG in high radiochemical yields, ranging from 85% to 95%. nih.govduke.eduresearchgate.net The primary advantage of this method is its efficiency, streamlining the production process compared to earlier multi-step syntheses. nih.gov

The radioiodination of the corresponding tri-n-butylstannylated precursors with [¹³¹I]I⁻ has also been successfully employed, achieving radiochemical yields of over 70%. uni-mainz.denih.gov This demonstrates the versatility of the radioiododestannylation strategy for preparing [¹³¹I]IBG and related compounds.

| Precursor | Radiochemical Yield | Reference |

|---|---|---|

| O(6)-3-(trimethylstannyl)benzylguanine | 85-95% | nih.govduke.edu |

| Tri-n-butylstannylated precursors | >70% | uni-mainz.denih.gov |

Multi-Step Radioiodination Approaches

Prior to the development of single-step methods, [¹³¹I]IBG was synthesized using a two-step approach. nih.govresearchgate.net This involved the initial synthesis of an appropriate precursor molecule, which was then subjected to radioiodination. For instance, one multi-step synthesis involves the preparation of a protected guanine (B1146940) derivative, which is then radioiodinated and subsequently deprotected to yield [¹³¹I]IBG. acs.org

| Compound | Intermediate Step Yield | Overall Radiochemical Yield | Reference |

|---|---|---|---|

| [¹³¹I]IBG | >90% (radioiodination of precursor 9) | ~70% | acs.orgresearchgate.net |

| [¹³¹I]AIBG | 69.6 ± 4.5% (radioiodination of protected tin precursor) | 17.8 ± 4.2% (after deprotection) | nih.govnih.gov |

Optimization of Radiochemical Yields and Efficiency

Efforts to optimize the synthesis of radiolabeled compounds like [¹³¹I]IBG focus on several key parameters to maximize radiochemical yields and purity. For similar radioiodination reactions, factors such as the amount of precursor, reaction temperature, and time are critical. nih.gov For instance, in the synthesis of no-carrier-added [¹³¹I]IPA, optimization of these parameters led to radiochemical yields of 90 ± 6%. nih.gov

The choice of oxidizing agent and reaction conditions also plays a crucial role. In the synthesis of [¹²⁵/¹³¹I]IBdG, N-chlorosuccinimide was used as the oxidant to achieve radiochemical yields of 80-90%. aacrjournals.org Another study utilized a mixture of acetic acid and hydrogen peroxide with sonication for the radioiodination step, which resulted in a radiochemical yield of over 90% for the intermediate. acs.org The purification method, often high-performance liquid chromatography (HPLC), is essential for isolating the desired product with high radiochemical purity. acs.orgnih.gov

A study on the synthesis of ¹²⁵I-labeled aldehyde reported a high radiochemical yield of 72 ± 6% with a radiochemical purity of over 99% after HPLC purification. acs.org The total synthesis time, including purification and formulation, is also a key consideration for clinical applications, with some optimized procedures for related compounds taking less than 60 minutes. nih.gov

Radiochemical Purity Assessment and Stability Studies

Ensuring the radiochemical purity and stability of [¹³¹I]IBG is critical for its intended application. Radiochemical impurities can lead to inaccurate imaging results and increased radiation dose to non-target tissues. iaea.orgpsu.edu The primary radiochemical impurity of concern for ¹³¹I-labeled radiopharmaceuticals is free [¹³¹I]iodide. psu.edunih.gov

Stability studies for [¹³¹I]meta-iodobenzylguanidine ([¹³¹I]MIBG), a closely related radiopharmaceutical, have shown that the amount of free [¹³¹I]iodide increases over time. nih.gov When stored on dry ice (-78°C), the free [¹³¹I]iodide in [¹³¹I]MIBG concentrates increased from 1.9% at production to 4.4% at expiry (3 days). nih.gov At room temperature, the degradation is more rapid, with free iodide levels increasing significantly within hours. nih.gov This highlights the importance of appropriate storage conditions and timely use of the radiopharmaceutical.

The radiochemical purity is typically assessed using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). acs.orgacs.org For [¹³¹I]IBG, TLC has been used to confirm the identity and purity of the final product, distinguishing it from potential impurities like 3-iodobenzyl alcohol. acs.org For other radiolabeled compounds, HPLC is routinely used to achieve radiochemical purities of over 99%. nih.govacs.org The stability of a radiopharmaceutical is an essential quality parameter that must be evaluated throughout its shelf life to ensure safety and efficacy. iaea.org

Molecular Mechanism of Action and Interaction with Dna Repair Pathways

O(6)-Methylguanine-DNA Methyltransferase (MGMT) as the Primary Molecular Target.nih.govresearchgate.netacs.orgbiocrick.comnih.govuni-mainz.dejcancer.orgmethyldetect.com

O(6)-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair enzyme that protects the genome from the mutagenic effects of alkylating agents. jcancer.orgmethyldetect.com These agents can transfer alkyl groups to the O(6) position of guanine (B1146940) in DNA, forming lesions that can lead to mutations and cell death. MGMT counteracts this by transferring the alkyl group from the damaged DNA to one of its own cysteine residues in a stoichiometric, "suicide" reaction. methyldetect.comnih.gov This process irreversibly inactivates the MGMT protein. methyldetect.com

O(6)-(3-Iodobenzyl)guanine (IBG) and its radioiodinated form, ¹³¹I-IBG, are potent inactivators of MGMT. nih.govresearchgate.netacs.orgbiocrick.comnih.gov They function as substrates for the enzyme, which recognizes them due to their structural similarity to the natural substrate, O(6)-methylguanine. uni-mainz.de

The inactivation of MGMT by O(6)-(3-Iodobenzyl)guanine and its derivatives is a direct consequence of the enzyme's natural repair mechanism. acs.orgbiocrick.comnih.govuni-mainz.de The MGMT protein binds to the guanine derivative and facilitates the transfer of the 3-iodobenzyl group from the O(6) position of the guanine base to its active site cysteine residue. uni-mainz.denih.gov This transfer is an irreversible covalent modification of the MGMT protein, rendering it inactive and unable to repair further DNA damage. methyldetect.comnih.gov

The inhibition of MGMT by O(6)-(3-Iodobenzyl)guanine is stoichiometric, meaning that one molecule of the inhibitor inactivates one molecule of the enzyme. nih.gov This is because the transfer of the benzyl (B1604629) group to the active site cysteine residue, specifically Cysteine-145, is an irreversible reaction. nih.gov Once alkylated, the MGMT protein cannot be regenerated and is targeted for degradation. This direct and irreversible inactivation makes O(6)-benzylguanine derivatives highly effective at depleting cellular MGMT levels.

The potency of MGMT inhibitors is often quantified by their IC50 value, which represents the concentration of the inhibitor required to reduce MGMT activity by 50%. Several studies have determined the IC50 values for O(6)-(3-Iodobenzyl)guanine and its derivatives. For instance, in CHO cells transfected with pCMV-AGT, the IC50 value for the inactivation of AGT (the gene encoding MGMT) by IBG was found to be 15 nM. acs.org Another study reported that glucose-conjugated derivatives of IBG, such as IBGG, also inhibit MGMT, with an IC50 value of 0.45 microM in HeLa S3 cells after a 2-hour incubation. nih.govuni-mainz.de The binding of [¹³¹I]IBG to purified AGT was shown to be specific and saturable, with an IC50 value in the range of 5-6 μM. acs.org

| Compound | Cell Line/System | IC50 Value | Reference |

| O(6)-(3-Iodobenzyl)guanine (IBG) | CHO cells transfected with pCMV-AGT | 15 nM | acs.org |

| O(6)-(3-Iodobenzyl)guanine Glucose Conjugate (IBGG) | HeLa S3 cells | 0.45 µM | nih.govuni-mainz.de |

| [¹³¹I]IBG | Purified AGT | 5-6 µM | acs.org |

Role in Sensitizing Cells to DNA Alkylating Agents through DNA Repair Modulation.acs.orgbiocrick.comnih.govnih.gov

The primary therapeutic application of O(6)-(3-Iodobenzyl)guanine and its derivatives is to sensitize tumor cells to the cytotoxic effects of DNA alkylating agents. acs.orgbiocrick.comnih.gov Many cancer cells develop resistance to these drugs by upregulating the expression of MGMT. By inhibiting MGMT, O(6)-(3-Iodobenzyl)guanine prevents the repair of DNA lesions induced by alkylating agents like temozolomide (B1682018) and nitrosoureas. acs.orgnih.gov This leads to an accumulation of DNA damage, ultimately triggering apoptosis and enhancing the efficacy of the chemotherapy.

Specificity of Interaction with MGMT versus Non-Specific Cellular Accumulation.researchgate.netuni-mainz.deaacrjournals.org

While O(6)-(3-Iodobenzyl)guanine is a potent MGMT inhibitor, some studies have noted a degree of non-specific uptake in cells. aacrjournals.org However, competitive binding assays have demonstrated the specific and saturable binding of radiolabeled IBG to purified MGMT. researchgate.netuni-mainz.de This indicates a high affinity of the compound for its intended target.

Competitive binding assays are a key method for demonstrating the specific interaction between O(6)-(3-Iodobenzyl)guanine and MGMT. researchgate.netacs.orgbiocrick.comuni-mainz.de In these assays, a radiolabeled version of the inhibitor, such as [¹³¹I]IBG, is incubated with purified MGMT in the presence of increasing concentrations of an unlabeled competitor. The results consistently show that the binding of the radiolabeled inhibitor to MGMT is displaced by the unlabeled competitor in a dose-dependent manner, confirming that they both bind to the same active site on the enzyme. acs.orguni-mainz.de These assays have established that O(6)-(3-Iodobenzyl)guanine and its derivatives are indeed true substrates for MGMT. biocrick.comuni-mainz.de

Investigation of Cellular Transport Mechanisms and Influencing Factors

Role of Nucleoside Transporters in Cellular Uptake

The cellular membrane is a formidable barrier for many drug molecules. To overcome this, cells possess a variety of transporter proteins that facilitate the entry of essential nutrients and other molecules. Nucleoside transporters are a family of such proteins responsible for the transport of nucleosides across the cell membrane and are implicated in the uptake of numerous nucleoside analog drugs. nih.govfrontiersin.orgnih.gov

Evidence suggests that nucleoside transporters play a role in the cellular uptake of O(6)-benzylguanine derivatives. While direct studies on O(6)-(3-Iodobenzyl)guanine I-131 are limited, research on structurally similar compounds provides significant insights. For instance, the uptake of O(6)-3-[I]iodobenzyl-2'-deoxyguanosine ([I]IBdG), a deoxyguanosine analog of the compound of interest, was found to be inhibited by dipyridamole (B1670753), a known inhibitor of equilibrative nucleoside transporters (ENTs). nih.govspandidos-publications.com This finding strongly indicates the involvement of ENTs in the transport of this class of molecules into the cell. The inhibition of uptake by dipyridamole suggests that the transporter recognizes the guanosine-like structure of the molecule.

The family of nucleoside transporters is broadly divided into two major classes: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs). nih.gov ENTs, which are inhibited by dipyridamole, facilitate the bidirectional transport of nucleosides down their concentration gradient. The observation that dipyridamole blocks the uptake of an O(6)-(3-iodobenzyl)guanine analog points towards a significant role for ENTs in the cellular internalization of these compounds. nih.gov

| Transporter Family | Key Characteristics | Implication for this compound Uptake |

| Equilibrative Nucleoside Transporters (ENTs) | Bidirectional, sodium-independent transport of nucleosides. Inhibited by dipyridamole. | Strongly implicated in uptake based on inhibition studies with related compounds. nih.gov |

| Concentrative Nucleoside Transporters (CNTs) | Unidirectional, sodium-dependent transport of nucleosides against a concentration gradient. | Potential role not fully elucidated for this specific compound, but are known to transport various nucleoside analogs. nih.govfrontiersin.org |

Impact of Glucose Conjugation on Targeted Cellular Internalization

A promising strategy to enhance the delivery of therapeutic agents to cancer cells is to exploit their unique metabolic characteristics. Many tumor cells exhibit a high rate of glucose uptake and metabolism, a phenomenon known as the Warburg effect. This is often associated with the overexpression of glucose transporters (GLUTs) on the cancer cell surface. semanticscholar.org By attaching a glucose molecule to a drug, it is possible to hijack these transporters for targeted delivery.

This approach has been investigated for O(6)-benzylguanine derivatives, including those related to O(6)-(3-Iodobenzyl)guanine. The synthesis of glucose-conjugated inhibitors of O(6)-methylguanine-DNA methyltransferase (MGMT) has been a key area of research. The rationale is that the glucose moiety will be recognized by GLUTs, leading to preferential uptake of the conjugate into tumor cells.

Research has shown that glucose conjugation can improve the water solubility and potentially reduce the toxicity of the parent compound. The targeted nature of the delivery aims to increase the concentration of the therapeutic agent at the tumor site while minimizing its exposure to healthy tissues, thereby improving the therapeutic index.

| Compound | Modification | Rationale for Targeted Uptake | Key Findings |

| O(6)-(3-Iodobenzyl)guanine (IBG) | - | Baseline uptake via nucleoside transporters and passive diffusion. | Serves as a reference for comparison with conjugated forms. |

| O(6)-(3-Iodobenzyl)guanine-glucose conjugate (IBGG) | Covalent attachment of a glucose molecule. | To exploit the overexpression of glucose transporters (GLUTs) on cancer cells for targeted delivery. | Differences in MGMT inhibition compared to the non-conjugated form suggest altered cellular uptake. |

Preclinical Evaluation in Experimental Models

In Vitro Studies of O(6)-(3-Iodobenzyl)guanine I-131 in Cellular Systems

The in vitro evaluation of this compound ([¹³¹I]IBG) has been crucial in understanding its potential as a targeted radiopharmaceutical. These studies, conducted in various cancer cell lines, have provided valuable insights into its cellular uptake, mechanism of action, and the performance of related compounds.

Cellular Uptake and Retention Kinetics in Diverse Cancer Cell Lines

The ability of cancer cells to take up and retain [¹³¹I]IBG is a critical determinant of its therapeutic efficacy. Research has demonstrated that the uptake is specific and varies across different cell lines, largely dependent on the expression of O(6)-methylguanine-DNA methyltransferase (MGMT).

Cell Line Specificity and Expression of MGMT

Studies have shown a direct correlation between the cellular uptake of [¹³¹I]IBG and the levels of MGMT expression in various cancer cell lines.

DAOY (Human Medulloblastoma): These cells have demonstrated specific uptake of [¹³¹I]IBG. nih.gov In some studies, a peracetylated derivative of a related compound, (AcO)₂-[¹³¹I]IBdG, showed higher uptake in DAOY cells. nih.gov

TE-671 (Human Rhabdomyosarcoma): This cell line has also been used to demonstrate the specific uptake of [¹³¹I]IBG. nih.gov

CHO (Chinese Hamster Ovary): CHO cells transfected to express MGMT have been instrumental in showing that the uptake of [¹³¹I]IBG is directly related to the presence of the MGMT protein. nih.gov In these transfected cells, the IC₅₀ value for the inactivation of MGMT by the non-radioactive version, IBG, was determined to be 15 nM. researchgate.net

HeLa S3 (Human Cervical Cancer): These cells have been utilized in studies comparing [¹³¹I]IBG with its glucose-conjugated counterpart, [¹³¹I]IBGG. uni-mainz.de

HT-29 (Human Colon Adenocarcinoma): O(6)-benzylguanine, a related compound, was found to be highly effective in depleting the alkyltransferase activity in HT29 cells. researchgate.net

SK-Mel-28 (Human Melanoma): This cell line has been used in studies investigating cellular responses to various therapeutic agents. nih.govnih.gov

The following table summarizes the cell lines used in the evaluation of [¹³¹I]IBG and related compounds:

Cancer Cell Lines Used in In Vitro Studies| Cell Line | Cancer Type | Key Findings | References |

|---|---|---|---|

| DAOY | Human Medulloblastoma | Demonstrated specific uptake of [¹³¹I]IBG. | nih.govnih.gov |

| TE-671 | Human Rhabdomyosarcoma | Showed specific uptake of [¹³¹I]IBG. | nih.gov |

| CHO | Chinese Hamster Ovary | Transfected cells showed MGMT-dependent uptake. | nih.govresearchgate.net |

| HeLa S3 | Human Cervical Cancer | Used for comparative studies with glucose conjugates. | uni-mainz.de |

| HT-29 | Human Colon Adenocarcinoma | Demonstrated effective MGMT depletion by related compounds. | researchgate.net |

| SK-Mel-28 | Human Melanoma | Utilized in broader cancer therapy research. | nih.govnih.gov |

The in vitro specific uptake of [¹³¹I]IBG has been shown to be linear as a function of cell density in DAOY, TE-671, and MGMT-transfected CHO cells, with a high correlation coefficient (r² = 0.9-1.0). nih.gov The uptake kinetics are also time-dependent. For instance, in T47D breast cancer cells, the maximum uptake of a different radioiodinated compound, [¹³¹I]I-AM, was observed after 30 minutes of incubation. semanticscholar.org Similarly, studies with glucose-conjugated MGMT inhibitors have shown a time-dependent inhibition of MGMT. nih.gov

Assessment of MGMT Depletion Effects in Cultured Cells

A primary mechanism of action for O(6)-benzylguanine derivatives is the depletion of the DNA repair protein MGMT. This sensitization of tumor cells to alkylating agents is a key therapeutic strategy.

O(6)-benzylguanine has been shown to rapidly and effectively deplete MGMT activity in cultured human colon tumor (HT29) cells. researchgate.net A complete loss of activity was observed within 15 minutes of exposure to a 5 µM concentration of O(6)-benzylguanine. researchgate.net Pre-treatment of mice with O(6)-benzylguanine or its nucleoside analogue dBG led to the complete depletion of tumor MGMT content. nih.gov This depletion is crucial as it can enhance the efficacy of subsequent chemotherapy.

Evaluation of Binding to Purified MGMT Protein

To confirm that [¹³¹I]IBG directly interacts with its intended target, binding studies with purified MGMT protein have been conducted. These experiments have demonstrated specific and saturable binding of [¹³¹I]IBG to purified MGMT. uni-mainz.de

In a competitive binding assay, it was found that at a concentration of 1 µM of unlabeled IBG, 97% of the available [¹³¹I]IBG was bound to the purified MGMT protein. uni-mainz.de This high binding affinity underscores the specificity of the compound for its target. The binding of MGMT to DNA is the rate-determining step in the DNA repair process, and the affinity constant for the interaction of DNA with MGMT is approximately 4.7 x 10⁵ M⁻¹. nih.gov

In Vitro Performance of Modified Guanine (B1146940) Derivatives

To improve targeting and efficacy, various modifications of the guanine structure have been synthesized and evaluated. These include derivatives like IBdG, glucose conjugates, and azido (B1232118) derivatives.

IBdG (O(6)-(3-Iodobenzyl)-2'-deoxyguanosine): This nucleoside analogue of IBG has been evaluated in murine xenograft models. nih.gov

Glucose Conjugates (e.g., IBGG): To leverage the high glucose consumption of tumor cells, glucose has been conjugated to MGMT inhibitors. frontiersin.org The glucose-conjugated derivative of IBG, known as IBGG, has been synthesized and labeled with iodine-131. uni-mainz.de While glucose conjugation reduced the MGMT inhibition by a factor of 4.5 for IBGG compared to IBG in one study, the IC₅₀ values for all tested compounds remained in the lower micromolar range, suggesting their suitability for tumor targeting. uni-mainz.de In vitro, [¹³¹I]IBGG showed only 20% binding to purified MGMT at a 1 µM concentration, compared to 97% for [¹³¹I]IBG. uni-mainz.de

Azido Derivatives: The development of various guanine derivatives is an ongoing area of research to design novel MGMT inhibitors with improved activity. semanticscholar.org

The following table provides a comparative overview of the in vitro performance of selected modified guanine derivatives.

In Vitro Performance of Modified Guanine Derivatives| Compound | Modification | Key In Vitro Finding | Reference |

|---|---|---|---|

| [¹³¹I]IBdG | Deoxyguanosine analogue | Evaluated in xenograft models alongside [¹³¹I]IBG. | nih.gov |

| [¹³¹I]IBGG | Glucose conjugate | Showed reduced but still significant MGMT inhibition compared to [¹³¹I]IBG. | uni-mainz.de |

In Vivo Studies in Animal Models

Biodistribution and Pharmacokinetic Analyses in Murine Xenograft Models

The in vivo behavior of this compound ([¹³¹I]IBG) has been evaluated in preclinical studies using mouse models bearing human tumor xenografts. These studies are critical for understanding the compound's distribution throughout the body, its uptake by tumor tissues, and its clearance, thereby providing a foundation for its potential as a targeted radiotherapeutic agent.

Following intravenous administration in athymic mice bearing TE-671 human rhabdomyosarcoma xenografts, [¹³¹I]IBG exhibits a specific pattern of tissue distribution and clearance. Early after injection, the compound distributes to various organs. Notably, uptake has been observed in the thyroid, lung, and stomach nih.gov. The presence of radioactivity in the thyroid suggests some level of in vivo deiodination of the radiolabeled compound. The clearance profile indicates that the concentration of [¹³¹I]IBG in most tissues declines over time nih.gov.

The accumulation of [¹³¹I]IBG in tumor tissue is a key determinant of its potential therapeutic efficacy. In studies with athymic mice bearing TE-671 xenografts, the tumor uptake was measured at 1.38 ± 0.34% of the injected dose per gram of tissue (%ID/g) at 30 minutes post-injection. This uptake level subsequently decreased at the 2-hour and 4-hour time points nih.gov.

To assess the selectivity of the radiotracer for malignant tissues, tumor-to-normal tissue ratios are calculated. An ex vivo biodistribution study determined the tumor-to-blood ratio for [¹³¹I]IBG to be 0.24 at 30 minutes post-injection, indicating that at this early time point, blood concentration was higher than tumor uptake.

Tumor Uptake of [¹³¹I]IBG in a Murine Xenograft Model

| Xenograft Model | Time Point | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio |

|---|---|---|---|

| TE-671 (human rhabdomyosarcoma) | 0.5 h | 1.38 ± 0.34 nih.gov | 0.24 |

Influence of MGMT Depletion and Other Pharmacological Interventions on In Vivo Distribution and Target Binding

The primary molecular target of O(6)-(3-Iodobenzyl)guanine is the DNA repair protein O(6)-alkylguanine-DNA alkyltransferase (AGT or MGMT). Therefore, the level of MGMT expression and its modulation can significantly influence the in vivo behavior of [¹³¹I]IBG.

Preclinical studies have investigated how depleting MGMT or pre-administering non-radiolabeled analogues affects the distribution and tumor binding of [¹³¹I]IBG. In a key experiment, the preadministration of unlabeled O(6)-(3-iodobenzyl)guanine (IBG) half an hour before the injection of [¹³¹I]IBG led to an increased uptake of the radiotracer in the tumor as well as in several normal tissues of mice with TE-671 xenografts nih.gov. This suggests that the pre-dosing may alter the pharmacokinetics or saturate certain non-specific binding sites, thereby enhancing availability for both tumor and normal tissue uptake. However, this increased uptake was not observed in the thyroid, lung, and stomach, where uptake was significantly lower compared to animals that did not receive the pre-dose nih.gov.

Conversely, when tumors were depleted of MGMT by prior treatment with O(6)-benzylguanine (BG) and [¹³¹I]IBG was administered directly via intratumoral injection, the uptake in these MGMT-depleted tumors was found to be approximately 60% of that in control tumors (165.8 ± 27.5 %ID/g vs. 272.4 ± 48.2 %ID/g) nih.gov. This counterintuitive result from direct injection suggests that the presence of the MGMT protein is essential for the retention of the radiolabeled benzyl (B1604629) group within the tumor cell, as MGMT covalently binds the benzyl moiety and becomes inactivated. Depletion of the target protein thus reduces the capacity of the tumor to trap the radioactive label.

Effect of MGMT Depletion on Intratumoral [¹³¹I]IBG Uptake

| Treatment Group | Xenograft Model | Uptake (%ID/g) |

|---|---|---|

| Control (No MGMT depletion) | TE-671 | 272.4 ± 48.2 nih.gov |

| MGMT Depleted (BG treatment) | TE-671 | 165.8 ± 27.5 nih.gov |

Preclinical Dosimetry Studies

Preclinical dosimetry aims to estimate the radiation dose that would be delivered to tumors and normal organs, providing a critical link between biodistribution data and potential therapeutic effects.

Multicellular tumor spheroids are three-dimensional cell culture models that mimic the microenvironment of small, avascular tumors. They are valuable tools for radiobiological studies, including microdosimetry, which calculates radiation dose at the cellular and subcellular level.

While mathematical models and in vitro studies using multicellular spheroids have been conducted for the related compound ¹³¹I-meta-iodobenzylguanidine (¹³¹I-mIBG) to assess the relationship between tumor size and therapeutic effect, specific data on microdosimetry calculations for this compound in multicellular spheroid models were not identified in the reviewed literature nih.govnih.gov. Such studies would be valuable to understand the dose distribution at a microscopic level and to predict the efficacy of [¹³¹I]IBG in treating micrometastases.

Comparative Dosimetric Evaluation with Alternative Radioisotopes (e.g., I-125) in Preclinical Settings

In the preclinical assessment of radiolabeled compounds, the choice of radionuclide is critical and significantly influences the therapeutic efficacy and toxicity profile. For O(6)-(3-Iodobenzyl)guanine (IBG), the comparative dosimetry of Iodine-131 (I-131) with Iodine-125 (I-125) has been a subject of investigation, particularly in models simulating small tumors or metastases. researchgate.netnih.gov The physical decay characteristics of these two radioisotopes of iodine are fundamentally different and dictate their suitability for different clinical scenarios.

I-131 is a beta-emitter with a longer-range electron emission, while I-125 decays via electron capture, which results in the emission of short-range Auger electrons. researchgate.net This difference in electron path length leads to distinct patterns of energy deposition at the cellular level. The longer path-length of I-131's beta particles results in a "cross-fire" effect, where cells in a tumor mass are irradiated by radionuclides bound to neighboring cells. researchgate.net In contrast, the highly localized energy deposition from I-125's Auger electrons is most effective when the radionuclide is in close proximity to, or within, the target cell.

Preclinical studies using human neuroblastoma multicellular spheroids as a model for metastases have demonstrated the dosimetric superiority of I-125-labeled compounds for smaller tumors. researchgate.netnih.govresearchgate.net For tumor diameters of 0.01 cm or less, I-125 has been shown to be more effective than I-131. nih.govresearchgate.net This is because I-125 can deliver a higher and more uniform radiation dose to small tumors without increasing the dose to surrounding healthy tissues, such as the bone marrow. researchgate.netnih.gov Depending on the tumor size and the biological half-life of the radiopharmaceutical, the relative dose delivered to tumors less than 1 mm in diameter can be several-fold higher with I-125 compared to I-131. nih.gov Mathematical modeling has further supported these findings, suggesting that for tumors smaller than 200 µm, low-range Auger emitters like I-125 are more appropriate, whereas long-range beta-emitters are sufficient for larger tumors. researchgate.net

These preclinical dosimetric evaluations suggest that I-125 and I-131 could be complementary in a therapeutic strategy. For instance, I-131 could be used to treat larger, more established tumors, while I-125 could be more effective in eradicating micrometastases. nih.govresearchgate.net

Table 1: Comparative Dosimetric Characteristics of I-131 vs. I-125 in Preclinical Models

Application of Voxel-Based Medical Internal Radiation Dosimetry (MIRD) and Dose-Point-Kernel (DPK) Techniques for Preclinical Models

Accurate estimation of the absorbed radiation dose in preclinical models is paramount for translating experimental findings to clinical applications. nih.gov Traditional organ-level dosimetry, based on the Medical Internal Radiation Dose (MIRD) schema, assumes a uniform distribution of the radiopharmaceutical within an organ, which can be a significant limitation. nih.govijrr.com To overcome this, voxel-based dosimetry methods, such as those employing dose-point-kernel (DPK) and voxel S-value (VSV) approaches, have been increasingly applied in preclinical settings. nih.govijrr.com These techniques allow for the calculation of absorbed doses at the voxel level, providing a much more detailed and accurate representation of the heterogeneous dose distribution within tumors and organs. researchgate.netnih.govnih.gov

The DPK method involves convolving a 3D map of the cumulated activity in the tissue with a dose-point-kernel, which describes the dose deposition around a point source of the radionuclide. researchgate.netamegroups.org This approach is computationally intensive but provides a high degree of accuracy. nih.gov The voxel-based S-value method, an extension of the MIRD formalism introduced in MIRD Pamphlet 17, simplifies the calculation by using pre-calculated "S-factors" that represent the mean absorbed dose to a target voxel from the activity in a source voxel. researchgate.netnih.gov While easier to implement, tabulated S-values are not available for all isotopes or voxel sizes, which can be a limitation. nih.govmcgill.ca

In the preclinical evaluation of radiolabeled compounds like IBG, these advanced dosimetric techniques have been instrumental. For instance, 3D dose calculations using voxel-based MIRD and DPK techniques were employed in studies with human neuroblastoma multicellular spheroids to compare the dose distributions of I-131 and I-125 labeled mIBG. researchgate.netnih.govresearchgate.net These studies calculated dose distributions for spheroids of various sizes, ranging from 0.01 cm to 3 cm in diameter, allowing for a detailed comparison of the relative dose delivered by each isotope for the same limiting dose to a critical organ like the bone marrow. nih.gov

The application of these voxel-based dosimetry methods in preclinical studies is crucial for a more precise understanding of dose-response relationships and for optimizing targeted radionuclide therapies. nih.gov

Table 2: Key Aspects of Voxel-Based Dosimetry Techniques in Preclinical Models

Applications in Molecular Imaging Research

Development of Imaging Probes for Noninvasive Quantification of Alkylguanine-DNA Alkyltransferase (AGT) Levels

The development of radiolabeled probes to noninvasively measure AGT levels in tumors is a critical area of research, as this information can predict tumor response to alkylating chemotherapeutic agents. [¹³¹I]IBG is a derivative of O(6)-benzylguanine (BG), a potent inactivator of AGT. duke.edunih.govresearchgate.netacs.orgnih.gov The rationale behind using [¹³¹I]IBG is that the benzyl (B1604629) group of BG is transferred to a cysteine residue in the AGT protein, thereby inactivating it. acs.org By labeling the benzyl group with a radionuclide like Iodine-131, the location and concentration of AGT can be visualized and quantified using imaging techniques like Single Photon Emission Computed Tomography (SPECT). acs.orgnih.gov

Research has focused on optimizing the synthesis of [¹³¹I]IBG to achieve high radiochemical yields and purity. duke.edunih.govacs.org An improved single-step synthesis method involving radioiododestannylation of a trimethylstannyl precursor has been reported to produce [¹³¹I]IBG in high yields of 85-95%. duke.edunih.govresearchgate.net In vitro studies have demonstrated that the specific uptake of [¹³¹I]IBG is linear with the density of cells expressing AGT, including human medulloblastoma and rhabdomyosarcoma cell lines. duke.edunih.govresearchgate.net

Methodologies for Visualizing AGT Expression In Vivo

In vivo imaging studies in preclinical models, primarily using mice bearing human tumor xenografts, have been instrumental in evaluating the potential of [¹³¹I]IBG as an AGT imaging agent. duke.edunih.govnih.gov Following intravenous or intratumoral injection, the biodistribution and tumor uptake of [¹³¹I]IBG are assessed. duke.edunih.gov

In one study, after intravenous injection in mice with TE-671 human rhabdomyosarcoma xenografts, tumor uptake of [¹³¹I]IBG was observed, although it declined over a few hours. duke.edunih.gov Interestingly, pre-administration of unlabeled O(6)-(3-iodobenzyl)guanine (IBG) increased the uptake of the radiotracer in the tumor and several normal tissues. duke.edunih.gov A more direct demonstration of AGT-specific uptake was achieved through intratumoral injection. In tumors where AGT was depleted by pretreatment with BG, the uptake of [¹³¹I]IBG was significantly lower (about 60%) compared to control tumors with normal AGT levels. duke.edunih.gov This finding supports the principle that [¹³¹I]IBG accumulation in tumors is at least partially dependent on the presence of AGT. duke.edunih.gov

Evaluation of AGT Inhibitor Efficacy in Preclinical Imaging Models

A key application of [¹³¹I]IBG is in the preclinical evaluation of the efficacy of AGT inhibitors. By noninvasively imaging AGT levels before and after treatment with an inhibitor, researchers can assess the degree of AGT depletion in tumors. This provides a direct measure of the inhibitor's effectiveness at its target.

For instance, studies have utilized pretreatment with BG, the parent compound of [¹³¹I]IBG, to deplete tumor AGT content. duke.edunih.gov Subsequent imaging with [¹³¹I]IBG can then be used to confirm the reduction in AGT levels. While some studies have shown a correlation between BG treatment and reduced [¹³¹I]IBG uptake, others have indicated that this relationship can be complex and may be influenced by factors such as the metabolic stability of the tracer. nih.gov

Assessment of Cellular DNA Repair Capacity using Molecular Imaging Techniques

The level of AGT in a tumor is a direct indicator of its capacity to repair DNA damage caused by alkylating agents. Therefore, molecular imaging with probes like [¹³¹I]IBG provides a noninvasive method to assess this critical aspect of DNA repair. duke.edunih.govacs.orgnih.govnih.gov A higher uptake of [¹³¹I]IBG in a tumor would suggest a higher level of AGT and, consequently, a greater capacity to repair DNA damage, potentially leading to resistance to chemotherapy. nih.gov

Conversely, a low uptake of the tracer would indicate lower AGT levels and a reduced DNA repair capacity, suggesting that the tumor might be more susceptible to alkylating agents. This information could be invaluable for patient stratification and for tailoring treatment strategies.

Investigating Theranostic Potential in Preclinical Research Models

The term "theranostics" refers to the integration of diagnostic and therapeutic capabilities into a single agent. nih.gov With Iodine-131 as the radionuclide, [¹³¹I]IBG has inherent theranostic potential. Iodine-131 emits both gamma rays, which can be used for imaging (diagnosis), and beta particles, which are cytotoxic and can be used for therapy. nih.gov

In the context of [¹³¹I]IBG, the diagnostic component involves imaging AGT expression to identify tumors that are likely to be sensitive to the therapeutic component. The therapeutic action would then be mediated by the beta radiation emitted by the Iodine-131 that has accumulated in the tumor, leading to localized cell killing.

Correlation of Imaging Biomarkers with Experimental Therapeutic Outcomes

For a theranostic agent to be effective, there must be a strong correlation between the imaging biomarker (in this case, the uptake of [¹³¹I]IBG) and the therapeutic outcome. In preclinical models, this would involve demonstrating that tumors with higher [¹³¹I]IBG uptake, and therefore higher AGT levels, are more effectively treated with a therapeutic dose of [¹³¹I]IBG.

While the primary focus of research on [¹³¹I]IBG has been on its diagnostic imaging capabilities, its potential as a targeted radiotherapeutic agent is an area of active investigation. The principle is analogous to the use of [¹³¹I]meta-iodobenzylguanidine ([¹³¹I]MIBG) for the treatment of neuroendocrine tumors, where the uptake of the radiopharmaceutical by the tumor cells leads to their destruction. nih.govsnmmi.orgnih.gov Further preclinical studies are needed to establish a clear correlation between the imaging signal from [¹³¹I]IBG and the therapeutic response to a treatment dose of the same agent.

Comparative Research and Future Directions

Comparative Studies with O(6)-Benzylguanine (BG) and Other AGT Inhibitors

O(6)-(3-Iodobenzyl)guanine (IBG) and its radioiodinated form, O(6)-(3-Iodobenzyl)guanine I-131, have been developed as potential agents for the noninvasive imaging and quantification of AGT in tumors. nih.gov Their efficacy is often benchmarked against the prototypical AGT inhibitor, O(6)-benzylguanine (BG). nih.gov

Differences in AGT Inactivation Potency and Binding Characteristics

Research has shown that substitutions on the benzyl (B1604629) ring of guanine (B1146940) derivatives can significantly influence their ability to inactivate AGT. For instance, O(6)-(3-iodobenzyl)guanine (IBG) has demonstrated a higher potency in inactivating AGT compared to O(6)-(4-fluorobenzyl)guanine (FBG). acs.org In studies using Chinese Hamster Ovary (CHO) cells transfected to express AGT, the concentration of IBG required to produce 50% inactivation of AGT (IC50) was 15 nM, whereas for FBG, it was 50 nM. acs.org

When directly comparing the binding of radioiodinated IBG ([¹³¹I]IBG) and its glycosylated analogue, [¹²⁵I]IBdG, to purified AGT, significant differences emerge. In the absence of the potent AGT inactivator BG, nearly all of the [¹³¹I]IBG (99.4 ± 0.4%) bound to AGT, while only about half of the [¹²⁵I]IBdG (48.8 ± 2.9%) did so. aacrjournals.org However, the presence of BG inhibited the binding of both tracers in a concentration-dependent manner, with IC50 values of 3.3 μM for [¹³¹I]IBG and 1.4 μM for [¹²⁵I]IBdG, respectively. aacrjournals.org This suggests that while [¹³¹I]IBG shows stronger initial binding, [¹²⁵I]IBdG's binding is also specifically inhibited by a known AGT inactivator.

| Compound | Parameter | Value | Cell/System Used | Source |

|---|---|---|---|---|

| O(6)-(3-Iodobenzyl)guanine (IBG) | IC50 (AGT Inactivation) | 15 nM | CHO cells expressing AGT | acs.org |

| O(6)-(4-Fluorobenzyl)guanine (FBG) | IC50 (AGT Inactivation) | 50 nM | CHO cells expressing AGT | acs.org |

| [¹³¹I]IBG | % Binding to purified AGT (no BG) | 99.4 ± 0.4% | Purified AGT | aacrjournals.org |

| [¹²⁵I]IBdG | % Binding to purified AGT (no BG) | 48.8 ± 2.9% | Purified AGT | aacrjournals.org |

| [¹³¹I]IBG | IC50 (Binding Inhibition by BG) | 3.3 μM | Purified AGT | aacrjournals.org |

| [¹²⁵I]IBdG | IC50 (Binding Inhibition by BG) | 1.4 μM | Purified AGT | aacrjournals.org |

Variations in Cellular Uptake and Target Specificity Profiles

A significant challenge in the development of these agents is achieving high specific uptake in tumor cells with minimal nonspecific binding. Studies have revealed considerable nonspecific uptake of [¹³¹I]IBG in cells in vitro and in xenografts in vivo, which has limited its utility for quantifying AGT. aacrjournals.org The in vitro specific uptake of [¹³¹I]IBG has been shown to be linear with cell density in DAOY human medulloblastoma cells, TE-671 human rhabdomyosarcoma cells, and a CHO cell line engineered to express AGT. nih.gov

Interestingly, the glycosylated analogue, [¹²⁵I]IBdG, exhibited a 2- to 3-fold higher cellular uptake than [¹³¹I]IBG in several human cancer cell lines, including DAOY medulloblastoma, TE-671 rhabdomyosarcoma, SK-Mel-28 melanoma, and HT-29 colon carcinoma. nih.gov This enhanced uptake is likely due to the improved transmembrane transport of the sugar derivative. aacrjournals.org However, despite the higher uptake, a very small portion of the radioactivity taken up by the cells appears to be bound to AGT. nih.gov This was confirmed by experiments where pretreatment of mice with BG to deplete tumor AGT content did not reduce the tumor levels of radioiodinated IBG or IBdG. nih.gov

Comparison with O(6)-(3-Iodobenzyl)-2'-deoxyguanosine (IBdG) and its Acetylated Derivatives

To improve upon the properties of IBG, researchers have synthesized and evaluated its corresponding 2'-deoxyguanosine (B1662781) nucleoside analogue, O(6)-(3-Iodobenzyl)-2'-deoxyguanosine (IBdG), and its acetylated forms. aacrjournals.orgnih.gov

Evaluation of Nucleoside Analogues for Enhanced Cellular Permeation and AGT Binding

The rationale for developing nucleoside analogues like IBdG is to enhance their ability to cross the cell membrane. As previously mentioned, [¹²⁵I]IBdG demonstrated a significantly higher cellular uptake compared to [¹³¹I]IBG in various cancer cell lines. aacrjournals.orgnih.gov For instance, in DAOY medulloblastoma cells, the uptake of [¹²⁵I]IBdG was three times higher than that of [¹³¹I]IBG. aacrjournals.org This suggests that the addition of the deoxyribose sugar moiety facilitates better cellular permeation. aacrjournals.org

Furthermore, a peracetylated derivative of IBdG, (AcO)₂-[¹³¹I]IBdG, was investigated and showed even higher uptake in DAOY tumor cells in vitro. nih.gov However, the uptake of both [¹²⁵I]IBdG and its acetylated derivative was blocked by dipyridamole (B1670753), an inhibitor of nucleoside transporters, indicating their reliance on this specific uptake pathway. nih.gov While cellular uptake is enhanced, achieving specific binding to the nuclear AGT remains a hurdle, as a large portion of the internalized radioactivity does not appear to be AGT-bound. nih.gov

| Compound | Cell Line | Relative Uptake | Source |

|---|---|---|---|

| [¹²⁵I]IBdG vs. [¹³¹I]IBG | DAOY, TE-671, SK-Mel-28, HT-29 | 2- to 3-fold higher for [¹²⁵I]IBdG | nih.gov |

| [¹²⁵I]IBdG vs. [¹³¹I]IBG | DAOY Medulloblastoma | 3-fold higher for [¹²⁵I]IBdG | aacrjournals.org |

| (AcO)₂-[¹³¹I]IBdG vs. [¹²⁵I]IBdG | DAOY Tumor Cells | Higher for (AcO)₂-[¹³¹I]IBdG | nih.gov |

Strategies for Enhancing Tumor-Specific Targeting and Selectivity

Given the challenges of nonspecific uptake and insufficient nuclear localization, researchers are exploring novel strategies to improve the tumor-specific targeting and selectivity of these AGT inhibitors.

Exploiting Glucose Transporter Overexpression through Conjugation

A promising approach involves conjugating the AGT inhibitors to glucose. researchgate.net Many cancer cells exhibit increased glucose consumption, a phenomenon known as the Warburg effect, which is associated with the overexpression of glucose transporters (GLUTs), particularly GLUT-1. nih.govnih.gov By attaching a glucose molecule to the inhibitor, the resulting conjugate can potentially be preferentially taken up by cancer cells via these overexpressed transporters. researchgate.netnih.gov

Studies have been conducted on iodinated C(8)-alkyl-linked glucose conjugates of O(6)-(3-iodobenzyl)guanine (IBGG). researchgate.net The biodistribution of [¹³¹I]IBGG was compared to its non-conjugated counterpart, [¹³¹I]IBG, in mice. The results showed a significantly improved tumor-to-blood ratio for the glucose-conjugated compound. After 30 minutes, the tumor-to-blood ratio for [¹³¹I]IBGG was 0.76, compared to 0.24 for [¹³¹I]IBG, indicating better tumor retention of the glucose conjugate. researchgate.net This strategy of glycoconjugation holds potential for enhancing the delivery of AGT inhibitors to tumor tissues, thereby improving their efficacy as both imaging agents and chemosensitizers. researchgate.netnih.gov

Conjugation with Nuclear Localization Sequence (NLS) Peptides for Intracellular Targeting

The therapeutic efficacy of radiopharmaceuticals targeting intracellular proteins like O(6)-alkylguanine-DNA alkyltransferase (AGT) is contingent on their ability to traverse the cell membrane and localize within the nucleus where AGT is predominantly found. nih.govnih.gov To enhance the nuclear uptake of this compound and its analogs, researchers have explored the strategy of conjugating these molecules with nuclear localization sequence (NLS) peptides. nih.govnih.gov NLS peptides are short amino acid sequences that act as signals for the active transport of proteins into the nucleus. nih.govnih.gov

In one study, derivatives of O(6)-(3-iodobenzyl)guanine (IBG) containing an azido (B1232118) moiety were synthesized to facilitate their conjugation to an alkyne-derivatized NLS peptide, heptynoyl-PK(3)RKV, via a click reaction. nih.govnih.gov Specifically, the compound O(6)-(4-azidohexyloxymethyl-3-iodobenzyl)guanine (AHOMIBG) was successfully synthesized and radiolabeled with Iodine-131 to produce [¹³¹I]AHOMIBG. nih.govnih.gov This radiolabeled derivative was then conjugated to the NLS peptide.

The research yielded several key findings:

Synthesis and Conjugation: The synthesis of [¹³¹I]AHOMIBG from its tin precursor was achieved with a radiochemical yield of 52.2 ± 7.5%. The subsequent conjugation to the NLS peptide via click chemistry proceeded with a yield of 50.7 ± 4.9%. nih.govnih.gov

Binding Affinity: While both [¹³¹I]AHOMIBG and its NLS conjugate were capable of binding to purified AGT protein, their potency as substrates for AGT was found to be substantially lower than that of [¹²⁵I]IBG, a reference compound. nih.govnih.govosti.gov

Cellular Uptake: The uptake of the [¹³¹I]AHOMIBG-NLS conjugate in DAOY medulloblastoma cells was up to eight times higher than that of [¹²⁵I]IBG. nih.govosti.gov This suggests that the NLS peptide effectively enhances the intracellular delivery of the compound.

Uptake Mechanism: Interestingly, the increased uptake of the NLS-conjugated compound was not affected when the cellular AGT content was depleted by pretreatment with O(6)-benzylguanine (BG). nih.govosti.gov This indicates that the enhanced cellular accumulation of the NLS conjugate is independent of AGT binding and is likely mediated by the NLS peptide's interaction with the cellular import machinery. nih.gov

These findings demonstrate the potential of NLS conjugation to significantly increase the intracellular concentration of O(6)-benzylguanine-based radiopharmaceuticals. However, the reduced binding affinity of the conjugated compound to AGT presents a challenge that needs to be addressed in future research. nih.govnih.gov

Table 1: Research Findings on NLS Conjugation of an O(6)-(3-Iodobenzyl)guanine Derivative

| Parameter | Result | Citation |

|---|---|---|

| Radiochemical Yield of [¹³¹I]AHOMIBG | 52.2 ± 7.5% | nih.govnih.gov |

| Yield of NLS Peptide Conjugation | 50.7 ± 4.9% | nih.govnih.gov |

| Cellular Uptake of NLS-Conjugate vs. [¹²⁵I]IBG | Up to 8-fold higher | nih.govosti.gov |

| AGT Binding Potency of NLS-Conjugate | Substantially lower than [¹²⁵I]IBG | nih.govnih.govosti.gov |

| Uptake Mechanism | AGT-independent | nih.govosti.gov |

Addressing Research Challenges in AGT-Targeted Radiopharmaceuticals

A significant challenge in the development of targeted radiopharmaceuticals, including this compound, is minimizing non-specific binding and accumulation in healthy tissues. diva-portal.orgnih.gov Off-target binding can reduce the therapeutic index by decreasing the concentration of the radiotracer at the tumor site and increasing radiation exposure to non-target organs. diva-portal.orgnih.gov

Research into various radiopharmaceuticals has highlighted several strategies to mitigate this issue. One approach involves modifying the physicochemical properties of the drug-linker. For instance, incorporating polyethylene (B3416737) glycol (PEG) moieties into a drug-linker can render the surface of an antibody-drug conjugate more hydrophilic. nih.gov This increased hydrophilicity has been shown to slow non-specific cellular uptake and reduce the peak concentration of the payload in tissues, thereby lessening toxicity. nih.gov Another strategy focuses on the charge of the radiopharmaceutical complex. Studies with other radiotracers have demonstrated that replacing a positively charged radiometal/chelator complex with a neutral or negatively charged one can improve the image contrast by reducing normal organ uptake, particularly in the liver. diva-portal.org

In the context of O(6)-benzylguanine derivatives, pre-administration of unlabeled O(6)-(3-iodobenzyl)guanine (IBG) was observed to increase the uptake of the radiolabeled form not only in the tumor but also in several normal tissues. researchgate.net This suggests that non-specific binding sites exist in healthy tissues, which could be a source of off-target accumulation. Therefore, future research could focus on designing derivatives of this compound with optimized hydrophilicity and charge to reduce their interaction with these non-specific sites.

The in vivo stability of a radiotracer is crucial for its efficacy. Metabolic degradation can lead to a loss of targeting ability and altered biodistribution, potentially increasing off-target toxicity. nih.govmdpi.com Research has shown that O(6)-benzylguanine is metabolized in vivo, with a major metabolite being O(6)-benzyl-8-oxoguanine. ntnu.no

A promising strategy to enhance the metabolic stability of radiotracers is the selective replacement of hydrogen atoms with deuterium (B1214612) at metabolically labile positions. nih.govmdpi.comnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those involving cytochrome P450 enzymes. nih.govnih.gov This "deuterium kinetic isotope effect" has been successfully employed to improve the pharmacokinetic profiles of various drugs. mdpi.comnih.gov For example, in a study on a different class of inhibitors, deuteration of a metabolically labile methoxy (B1213986) group led to a modest improvement in metabolic stability. nih.gov

Given that O(6)-(3-Iodobenzyl)guanine is subject to metabolism, the strategic incorporation of deuterium into its structure could be a viable approach to enhance its stability. This could involve deuterating the benzyl ring or other potential "soft spots" in the molecule to reduce its susceptibility to enzymatic degradation. Such modifications could lead to a longer circulation half-life and increased tumor accumulation of the intact radiopharmaceutical. nih.govmdpi.com

Emerging Research Avenues for this compound

The therapeutic potential of this compound may be significantly enhanced when used in combination with other cancer treatment modalities, such as chemotherapy and immunotherapy. nih.govnih.govopenmedscience.comnih.gov

Combination with Chemotherapy: The non-radioactive parent compound, O(6)-benzylguanine, has been extensively studied for its ability to potentiate the effects of alkylating chemotherapeutic agents like carmustine (B1668450) (BCNU) and temozolomide (B1682018). nih.govresearchgate.net By inactivating AGT, O(6)-benzylguanine sensitizes tumor cells to the cytotoxic effects of these drugs. nih.govresearchgate.net Building on this principle, studies have explored the combination of another radioiodinated compound, ¹³¹I-metaiodobenzylguanidine (¹³¹I-MIBG), with cisplatin (B142131) in neuroblastoma, demonstrating the feasibility and potential efficacy of such a dual-modality approach. nih.gov This provides a strong rationale for investigating the combination of this compound with standard-of-care chemotherapies for AGT-expressing tumors. The targeted radiotherapy would provide a direct cytotoxic effect, while the chemosensitization would enhance the efficacy of the co-administered drug.

Combination with Immunotherapy: There is growing evidence that radiotherapy can have immunomodulatory effects, turning an immunologically "cold" tumor into a "hot" one that is more susceptible to immune attack. nih.govresearchgate.net The radiation delivered by this compound could induce the release of tumor-associated antigens and damage-associated molecular patterns, thereby stimulating an anti-tumor immune response. researchgate.net This radiation-induced immune priming could be synergistically enhanced by combination with immune checkpoint inhibitors or other immunotherapeutic agents. openmedscience.comnih.gov This approach, which combines targeted radionuclide therapy with immunotherapy, is a burgeoning area of cancer research with the potential to yield durable therapeutic responses. openmedscience.comresearchgate.net

The field of radiopharmaceutical development is rapidly advancing, with new design strategies emerging that could significantly improve the therapeutic profile of this compound. preprints.orgnih.govnih.gov

Theranostic Agents: A key trend is the development of "theranostic" agents, which combine diagnostic and therapeutic capabilities in a single molecule. preprints.orgnih.gov An example of this approach is the development of AGT-7, a molecule that links a derivative of tetrofosmin (B1683114) for imaging with the chemotherapeutic agent temozolomide. preprints.org This concept could be adapted for O(6)-(3-Iodobenzyl)guanine by creating a theranostic pair, where a diagnostic version with a positron-emitting radionuclide like Iodine-124 is used for patient selection and dosimetry, followed by the therapeutic I-131 version.

Engineered Targeting Moieties: Advances in protein engineering offer opportunities to improve the specificity and pharmacokinetics of targeting vectors. nih.gov While this compound is a small molecule inhibitor, future iterations could involve its conjugation to larger, more specific targeting moieties like engineered antibody fragments or affibody molecules to enhance tumor accumulation and reduce off-target effects. diva-portal.orgnih.gov

Novel Radiolabeling and Conjugation Techniques: The development of site-specific bioconjugation methods allows for more precise and stable attachment of radionuclides to targeting molecules, which can improve the in vivo performance of the radiopharmaceutical. nih.gov Furthermore, exploring different radionuclides with varying emission properties (e.g., alpha-emitters) could offer therapeutic advantages for different tumor types and sizes. nih.gov

Q & A

Q. How can researchers reconcile divergent findings on I-131’s therapeutic efficacy in metastatic thyroid cancer?

- Methodological Answer : Meta-analyses of trial data (e.g., comparing dosimetrically guided vs. fixed-dose regimens) should account for covariates like tumor size, iodine avidity, and TSH suppression levels. Sensitivity analyses can identify confounding factors, such as patient-specific pharmacokinetic variability .

Experimental Design Considerations

Q. What criteria define a robust preclinical model for evaluating this compound pharmacokinetics?

- Methodological Answer : Models must replicate human sodium-iodide symporter (NIS) expression patterns. Xenograft studies in NIS-transfected cell lines, combined with serial SPECT imaging, validate tumor uptake and clearance rates. Baseline thyroxine levels should be monitored to control for endogenous iodine competition .

Q. How should researchers address ethical and practical challenges in longitudinal I-131 exposure studies?

- Methodological Answer : Protocols must include thyroid shielding for non-target tissues and adhere to ALARA (As Low As Reasonably Achievable) principles. For long-term follow-up, centralized registries (e.g., NCI’s Chernobyl cohort) provide frameworks for tracking late effects like secondary malignancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.